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Compound of Interest

Compound Name: 2-(N-Methylanilino)ethanol

Cat. No.: B147263 Get Quote

Synthesis of 2-(N-Methylanilino)ethanol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-(N-
Methylanilino)ethanol, a key intermediate in the manufacturing of various dyes and

pharmaceutical compounds. The synthesis originates from N-methylaniline and primarily

proceeds via two established pathways: reaction with ethylene oxide and N-alkylation with 2-

chloroethanol. This document provides a comprehensive overview of the methodologies,

including detailed experimental protocols, comparative quantitative data, and reaction

mechanisms.

Overview of Synthetic Routes
The synthesis of 2-(N-Methylanilino)ethanol from N-methylaniline is most commonly achieved

through two distinct chemical reactions:

Route 1: Reaction with Ethylene Oxide: This method involves the direct addition of ethylene

oxide to N-methylaniline. It is an atom-economical approach, often conducted under

pressure and elevated temperatures. The reaction can be catalyzed to improve efficiency

and selectivity.
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Route 2: N-Alkylation with 2-Chloroethanol: This pathway involves a nucleophilic substitution

reaction between N-methylaniline and 2-chloroethanol. This method is often favored for its

milder reaction conditions and the avoidance of handling gaseous ethylene oxide. Recent

developments have focused on environmentally benign protocols, such as using water as a

solvent.[1]

Comparative Data of Synthesis Routes
The selection of a synthetic route often depends on factors such as desired yield, purity, safety

considerations, and available equipment. The following table summarizes the key quantitative

data associated with each primary route, based on typical laboratory-scale preparations.

Parameter Route 1: Ethylene Oxide Route 2: 2-Chloroethanol

Typical Yield 90-95% 85-92%

Purity (Post-Purification) >98% >98%

Reaction Temperature 130-160 °C 80-120 °C

Reaction Pressure 0.3 - 0.5 MPa Atmospheric

Reaction Time 2-6 hours 6-12 hours

Catalyst
Optional (e.g., Taurine, ZnCl₂,

NaH₂PO₄)[1]
Often catalyst-free in water[1]

Solvent Typically solvent-free Water or organic solvent

Key Safety Consideration
Handling of toxic and

flammable ethylene oxide

Handling of toxic 2-

chloroethanol

Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-(N-
Methylanilino)ethanol via the two primary routes.

Route 1: Synthesis via Ethylene Oxide
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This protocol is adapted from established industrial processes for the hydroxyethylation of

anilines.

Materials:

N-methylaniline (1.0 mol, 107.15 g)

Ethylene oxide (1.05 mol, 46.25 g)

Taurine (optional, 0.5-1% by weight of N-methylaniline)

Nitrogen gas

Equipment:

High-pressure autoclave reactor with stirring, temperature, and pressure controls

Ethylene oxide charging system

Vacuum distillation apparatus

Procedure:

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to

establish an inert atmosphere.

Charging the Reactor: N-methylaniline and the optional taurine catalyst are charged into the

reactor.

Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

Heating: The mixture is heated to 130-150 °C with constant stirring.

Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor, maintaining the

pressure at approximately 0.3 MPa. The temperature is carefully controlled and maintained

between 150-155 °C.
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Reaction: After the addition of ethylene oxide is complete, the reaction mixture is held at 150-

155 °C for an additional 2-3 hours to ensure complete conversion.

Cooling and Depressurization: The reactor is cooled to room temperature, and any excess

pressure is carefully vented.

Product Isolation: The crude 2-(N-Methylanilino)ethanol is discharged from the reactor.

Purification: The crude product is purified by vacuum distillation to yield a clear, light-yellow

oily liquid.

Route 2: Synthesis via 2-Chloroethanol
This protocol is based on green chemistry principles, utilizing water as a solvent.[1]

Materials:

N-methylaniline (0.5 mol, 53.58 g)

2-Chloroethanol (0.4 mol, 32.2 g)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate

Equipment:

Round-bottom flask with a reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b147263?utm_src=pdf-body
https://patents.google.com/patent/CN108117492A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: In a round-bottom flask, N-methylaniline and 2-chloroethanol are mixed with

deionized water.

Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 8-12 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The

product is extracted with ethyl acetate. The organic layers are combined, washed with brine,

and dried over anhydrous sodium sulfate.

Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude product is purified by silica gel column chromatography to obtain pure

2-(N-Methylanilino)ethanol.

Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction mechanisms for the two synthetic routes and a

general experimental workflow.
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Caption: Reaction mechanism for the synthesis of 2-(N-Methylanilino)ethanol from N-

methylaniline and ethylene oxide.
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Caption: Reaction mechanism for the N-alkylation of N-methylaniline with 2-chloroethanol.
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Caption: General experimental workflow for the synthesis and purification of 2-(N-
Methylanilino)ethanol.

Product Characterization
The final product, 2-(N-Methylanilino)ethanol, is typically characterized by its physical and

spectroscopic properties.

Property Value

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol [2]

Appearance Light yellow to brown clear liquid[3][4]

Boiling Point 229 °C (lit.)[3]

Density 1.06 g/mL at 25 °C (lit.)[3]

Refractive Index (n20/D) 1.573 (lit.)[3]

Spectroscopic Data:

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion

peak (M+) at m/z = 151.[2]

Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands

for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2800

cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and C-N and C-O stretches (~1300-

1000 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals include those for the aromatic protons, the methylene protons

adjacent to the oxygen and nitrogen atoms, the methyl protons, and the hydroxyl proton.

¹³C NMR: Expected signals include those for the aromatic carbons, the two distinct

methylene carbons, and the methyl carbon.
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Safety Considerations
N-methylaniline: Toxic and combustible. Handle in a well-ventilated fume hood and wear

appropriate personal protective equipment (PPE).

Ethylene oxide: Extremely flammable and toxic. Requires specialized equipment and

handling procedures.

2-Chloroethanol: Toxic and a skin and eye irritant. Handle with caution in a fume hood and

wear appropriate PPE.

All experimental procedures should be conducted by trained personnel in a properly equipped

laboratory, following all relevant safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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